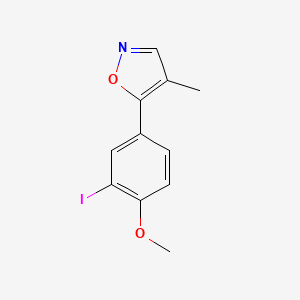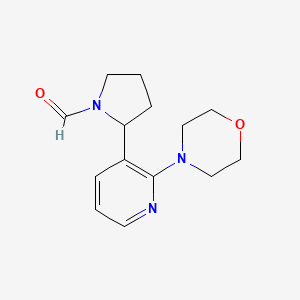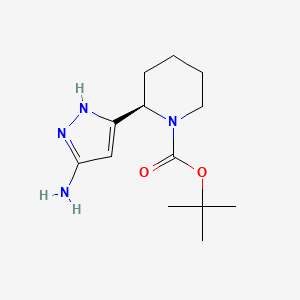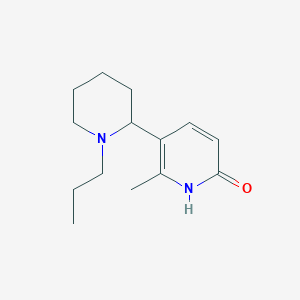
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a methyl group at the sixth position and a propylpiperidinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be achieved through a multi-step process:
Formation of the Pyridinone Core: The initial step involves the synthesis of the pyridinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution at the Sixth Position:
Introduction of the Propylpiperidinyl Group: The final step involves the substitution at the fifth position with the propylpiperidinyl group. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinone core or the piperidine ring, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridinone derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with an ethyl group instead of a propyl group.
6-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a propyl group.
6-Methyl-5-(1-butylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The propyl group at the piperidine ring may influence its binding affinity and selectivity towards specific molecular targets.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
6-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H,15,17) |
InChI Key |
RCTAUVJHXNKDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=C(NC(=O)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


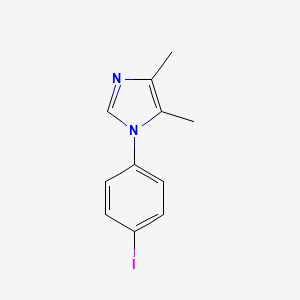


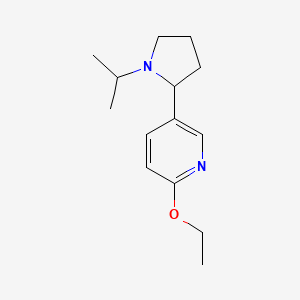

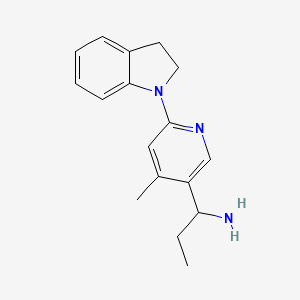

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
